1-(4-Methoxy-2-methylbenzenesulfonyl)-4-phenylpiperazine
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Overview
Description
1-(4-Methoxy-2-methylbenzenesulfonyl)-4-phenylpiperazine is a chemical compound that features a piperazine ring substituted with a 4-methoxy-2-methylbenzenesulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-2-methylbenzenesulfonyl)-4-phenylpiperazine typically involves the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-2-methylbenzenesulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxy-2-methylbenzenesulfonyl)-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methylbenzenesulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The phenyl and methoxy groups contribute to the compound’s overall hydrophobicity and ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Phenylpiperazine: Another precursor used in the synthesis.
1-(4-Methoxyphenyl)-4-phenylpiperazine: A structurally similar compound with different substituents.
Uniqueness
1-(4-Methoxy-2-methylbenzenesulfonyl)-4-phenylpiperazine is unique due to the presence of both a sulfonyl group and a piperazine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N2O3S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-(4-methoxy-2-methylphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C18H22N2O3S/c1-15-14-17(23-2)8-9-18(15)24(21,22)20-12-10-19(11-13-20)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
USCQQSQYVGJPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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